molecular formula C11H10Br2O3 B2836515 (2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid CAS No. 937599-55-8

(2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid

Cat. No.: B2836515
CAS No.: 937599-55-8
M. Wt: 350.006
InChI Key: QDJYPFIYKZTBIQ-ONEGZZNKSA-N
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Description

(2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H10Br2O3 It is characterized by the presence of two bromine atoms, an ethoxy group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid typically involves the bromination of 4-ethoxyphenylprop-2-enoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated acids. Substitution reactions result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

(2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atoms and the propenoic acid moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (2E)-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoic acid: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in (2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs.

Properties

IUPAC Name

(E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJYPFIYKZTBIQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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